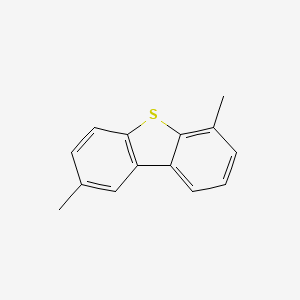

2,6-Dimethyldibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHNZTLASSCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237912 | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89816-75-1 | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Catalytic Reactivity of 2,6-Dimethyldibenzothiophene: An Asymmetric Challenge

Topic: Molecular Structure and Steric Hindrance of 2,6-Dimethyldibenzothiophene Content Type: Technical Whitepaper / Laboratory Guide Audience: Chemical Engineers, Catalysis Researchers, and Medicinal Chemists.

Executive Summary

In the landscape of refractory sulfur compounds, 4,6-dimethyldibenzothiophene (4,6-DMDBT) is the ubiquitous benchmark for steric hindrance.[1] However, This compound (2,6-DMDBT) presents a unique, often overlooked physicochemical profile. Unlike the symmetric blockade found in 4,6-DMDBT, the 2,6-isomer exhibits asymmetric steric hindrance —possessing one obstructed "bay" region and one exposed distal region.

This guide provides a comprehensive analysis of 2,6-DMDBT, decoupling its steric constraints from its electronic properties. It serves as a blueprint for researchers utilizing this molecule as a probe for asymmetric catalytic sites in Hydrodesulfurization (HDS) and Oxidative Desulfurization (ODS), as well as a scaffold in pharmaceutical S-oxidation studies.

Part 1: Molecular Architecture & Stereochemistry[2]

Structural Definition and Numbering

To understand the steric environment, we must first rigorously define the IUPAC numbering convention used in hydrotreating literature, where the sulfur atom is designated as position 5 (or the central bridge).

-

Substituent 1 (Position 6): Located in the "Bay Region" adjacent to the sulfur atom. This is the proximal methyl group responsible for direct steric hindrance.

-

Substituent 2 (Position 2): Located on the opposite ring, para to the biphenyl linkage. This is the distal methyl group, which exerts minimal steric influence on the sulfur but provides electronic donation via the

-system.

The "Asymmetric Gate" Hypothesis

While 4,6-DMDBT blocks the sulfur atom from both sides (preventing

| Feature | 4,6-DMDBT (Benchmark) | 2,6-DMDBT (Target) | 4-MDBT (Analog) |

| Bay Methyls | 2 (Positions 4,[2] 6) | 1 (Position 6) | 1 (Position 4) |

| S-Coordination | Severely Blocked | Partially Blocked | Partially Blocked |

| Adsorption Mode | Tilted ( | Tilted or Flat (One side open) | Tilted or Flat |

| Electronic Effect | Symmetric Inductive (+) | Asymmetric Inductive (+) | Inductive (+) |

| Reactivity (HDS) | Very Low ( | Intermediate ( | Intermediate |

Key Insight: In catalytic systems, 2,6-DMDBT behaves kinetically closer to 4-methyldibenzothiophene (4-MDBT) than to 4,6-DMDBT.[2] The single methyl group at position 6 prevents planar adsorption on one face, but the molecule can rotate or approach from the unhindered C4-side to access the active site.

Part 2: Reactivity & Mechanisms (HDS vs. ODS)

Hydrodesulfurization (HDS) Pathways

The removal of sulfur from 2,6-DMDBT occurs via two competing pathways: Direct Desulfurization (DDS) and the Hydrogenation Pathway (HYD).[1][6][8]

-

Direct Desulfurization (DDS): Requires the sulfur atom to bond directly to a Coordinatively Unsaturated Site (CUS) on the catalyst (e.g., MoS

edge).-

Constraint: The C6-methyl of 2,6-DMDBT sterically interferes with this bond, increasing the activation energy compared to unsubstituted DBT.

-

-

Hydrogenation (HYD): The aromatic ring is hydrogenated first (usually the ring with the C6 methyl), breaking the planarity and reducing steric strain.

-

Preference: Unlike 4,6-DMDBT which requires HYD, 2,6-DMDBT retains significant DDS character because the sulfur is accessible from the C4 side.

-

Oxidative Desulfurization (ODS) & Metabolism

In oxidative systems (e.g., H

-

Electronic Activation: The methyl groups at C2 and C6 are electron-donating.[2] This increases the electron density on the sulfur atom (Highest Occupied Molecular Orbital - HOMO energy increases).

-

Steric Trade-off: While the C6 methyl physically blocks large oxidants, the high electron density makes 2,6-DMDBT more reactive than DBT toward small oxidants (like hydroxyl radicals) that can bypass the steric gate.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the bifurcation of reaction pathways dictated by the asymmetric structure of 2,6-DMDBT.

Figure 1: Reaction pathway bifurcation for 2,6-DMDBT. Note the "Partial Access" to DDS due to the unhindered C4 position, unlike the fully blocked 4,6-isomer.

Part 4: Experimental Protocols

Synthesis of 2,6-DMDBT (Suzuki-Miyaura Strategy)

Commercial availability of the 2,6-isomer is lower than the 4,6-isomer. For precise mechanistic studies, de novo synthesis is recommended to ensure isomeric purity.

Objective: Synthesize 2,6-DMDBT via cyclization of substituted biphenyls.

Reagents:

-

2-bromo-4-methylbenzenethiol[2]

-

4-methylphenylboronic acid[2]

-

Pd(PPh

) -

Na

CO -

Iodine/Tert-butyl hydroperoxide (TBHP) for cyclization.[2]

Protocol:

-

Coupling: React 2-bromo-4-methylbenzenethiol with 4-methylphenylboronic acid under standard Suzuki conditions (Reflux, 12h) to form the functionalized biphenyl sulfide.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Cyclization: Dissolve the intermediate in dichlorobenzene. Add catalytic Iodine (I

).[2] Heat to 180°C for 24h. The oxidative cyclization closes the ring at the ortho position. -

Validation:

H NMR is critical.[2] Look for the distinct splitting pattern: The protons at C1 and C3 (distal ring) will show meta-coupling, while the protons at C7 and C8 will show ortho-coupling, clearly distinguishing it from the symmetric 4,6-isomer.

Catalytic Activity Assessment (High-Pressure Micro-Reactor)

This protocol quantifies the "Steric Factor" by comparing

Equipment: Fixed-bed continuous flow reactor (e.g., Autoclave Engineers).

Catalyst: Standard sulfided CoMo/

Step-by-Step Workflow:

-

Feed Preparation: Dissolve 2,6-DMDBT (500 ppm S) in n-dodecane. Add dimethyldisulfide (DMDS) to maintain catalyst sulfidation.[2]

-

Catalyst Activation: Sulfide in-situ with 10% H

S/H -

Reaction Conditions:

-

Sampling: Collect liquid effluent every 2 hours.

-

Analysis: GC-FID/SCD (Sulfur Chemiluminescence Detector).

-

Target Peaks: 2,6-DMDBT (Reactant), 2,6-dimethylbiphenyl (DDS Product), methyl-cyclohexyl-methylbenzene (HYD Product).

-

Data Processing Table:

| Compound | Rate Constant ( | Selectivity ( | Steric Factor ( |

| DBT | Low (~0.5) | 1.0 | |

| 2,6-DMDBT | Medium (~1.[2]5) | ~1.8 | |

| 4,6-DMDBT | High (>5.[2]0) | ~16.0 |

Note: The "Steric Factor" indicates that 2,6-DMDBT is roughly 2x harder to desulfurize than DBT, whereas 4,6-DMDBT is 16x harder.

Part 5: References

-

Gates, B. C., & Topsoe, H. (1997). Reactivities in Deep Hydrodesulfurization.[2][3][7][10][11] Polyhedron.[2] (Fundamental establishment of steric effects in HDS).

-

Song, C. (2003).[2] An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel. Catalysis Today.[2][3] (Contextualizes refractory sulfur compounds).

-

Utrecht University HDS Study. (2025). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. (Recent mechanistic insights into Co-promoted pathways).

-

NIST Chemistry WebBook. Dibenzothiophene, 4-methyl- and related structures.[2][12] (Standard reference for thermodynamic data and numbering conventions).

-

Angelici, R. J. (2003).[2] Synthetic, Structural and Binding Studies of Dimethyldibenzothiophene Complexes. Journal of the American Chemical Society.[13] (Provides binding strength comparisons: 4,6 < 4-Me < DBT).

Sources

- 1. Al2O3 Concentration Effect on Deep Hydrodesulfurization of 4,6-Dimethyldibenzothiophene over NiWS/Al2O3–ZrO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-dibenzothiophene | C13H10S | CID 35700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.tue.nl [pure.tue.nl]

- 10. Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dibenzothiophene, 4-methyl- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of 2,6-Dimethyldibenzothiophene and Its Solubility

An In-Depth Technical Guide to the Solubility of 2,6-Dimethyldibenzothiophene in Organic Solvents

This compound is a member of the polycyclic aromatic sulfur heterocycles (PASHs), a class of organosulfur compounds that are naturally present in crude oil and coal. Specifically, alkylated dibenzothiophenes like the 4,6-dimethyl isomer are known to be particularly resistant to the hydrodesulfurization (HDS) processes used in refineries to remove sulfur from fuels.[1] The presence of these recalcitrant sulfur compounds is a significant challenge, as their combustion in fuels leads to the emission of sulfur oxides (SOx), a major contributor to air pollution and acid rain.

A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for several key applications in the energy and environmental sectors. This knowledge is crucial for the design and optimization of non-catalytic desulfurization techniques, such as solvent extraction, which rely on the preferential dissolution of these sulfur-containing molecules.[2] Furthermore, accurate solubility data is essential for the development of analytical methods for quantifying these compounds in complex hydrocarbon matrices, as well as for designing and modeling crystallization processes for their separation and purification. This guide provides a thorough technical overview of the theoretical principles, experimental methodologies, and data analysis techniques pertinent to determining the solubility of this compound.

Theoretical Framework of Solubility

The dissolution of a solid crystalline solute, such as this compound, into a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of dissolution (ΔG_sol) dictates the extent of solubility and is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs energies of the pure components. This process can be conceptually broken down into three main energetic steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH_lattice > 0).

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.

-

Solvation Energy: The energy released when a solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules. This is an exothermic process (ΔH_solvation < 0).

The overall enthalpy of dissolution is the sum of these contributions. The dissolution process for dibenzothiophene and its derivatives in organic solvents is typically endothermic, meaning that solubility increases with temperature.[2][3]

The molecular structure of this compound, a largely non-polar aromatic compound, dictates its interaction with different solvents. The primary intermolecular forces at play are London dispersion forces. The presence of the sulfur heteroatom introduces a slight dipole moment, but the molecule remains predominantly hydrophobic. The addition of two methyl groups at the 2- and 6-positions, compared to the parent dibenzothiophene, increases the molecular size and surface area, which generally leads to stronger solid-state packing and potentially lower solubility in a given solvent, though it can also enhance interactions with non-polar solvents.

Comparative Solubility Profile: Dibenzothiophene as a Reference

Table 1: Experimental Solubility of Dibenzothiophene in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x1) |

| Methanol | 278.15 | 0.00161 |

| 298.15 | 0.00355 | |

| 318.15 | 0.00762 | |

| Ethanol | 278.15 | 0.00221 |

| 298.15 | 0.00483 | |

| 318.15 | 0.01014 | |

| Acetonitrile | 278.15 | 0.01168 |

| 298.15 | 0.02271 | |

| 318.15 | 0.04258 | |

| Acetone | 282.75 | 0.0435 |

| 303.15 | 0.0883 | |

| 323.15 | 0.1656 | |

| N,N-Dimethylformamide | 283.45 | 0.0818 |

| 303.15 | 0.1652 | |

| 323.15 | 0.2871 |

Data for Methanol, Ethanol, and Acetonitrile sourced from[2]. Data for Acetone and N,N-Dimethylformamide sourced from[4].

Based on the "like dissolves like" principle, it is expected that this compound will exhibit higher solubility in non-polar and moderately polar aprotic solvents, such as toluene, acetone, and N,N-dimethylformamide, and lower solubility in polar protic solvents like alcohols and water.

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.[5][6] This method involves preparing a saturated solution by allowing excess solute to equilibrate with the solvent, followed by separating the solid and liquid phases and analyzing the concentration of the solute in the clear supernatant.

Materials and Reagents

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetonitrile, toluene, acetone, n-heptane)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Constant temperature water or oil bath with temperature control (±0.1 K)

-

Jacketed glass vessels or screw-capped vials

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8]

-

Experimental Workflow Diagram

Caption: Isothermal saturation workflow for solubility measurement.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature. Stir the suspensions vigorously using a magnetic stirrer. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, which can range from 24 to 72 hours. It is advisable to perform kinetic studies to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the vials to stand in the temperature bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation of the solute due to temperature changes, the syringe can be pre-heated to the experimental temperature.

-

Filtration: Immediately pass the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial to remove any undissolved microcrystals.

-

Dilution and Quantification: Accurately weigh the filtered saturated solution. Prepare a series of dilutions with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analysis: Quantify the concentration of this compound in the diluted samples using a pre-calibrated HPLC-UV or GC-MS method.

Analytical Quantification by HPLC-UV

A reverse-phase HPLC method is well-suited for the quantification of dibenzothiophene and its derivatives.[8]

-

Column: C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) is often effective.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of high absorbance for this compound (e.g., around 280 nm).[8]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area against concentration. The concentration of the unknown samples can then be determined from this curve.

Data Analysis and Thermodynamic Modeling

From the experimentally determined concentration of the saturated solution, the mole fraction solubility (x) can be calculated. This process should be repeated at various temperatures to understand the temperature dependence of solubility.

Thermodynamic Models

Several thermodynamic models can be used to correlate the experimental solubility data. These models are valuable for interpolating solubility at intermediate temperatures and for deriving thermodynamic parameters of dissolution.

-

The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility with temperature. It is represented as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the equation to the experimental data. The modified Apelblat model has been shown to be highly suitable for describing the solubility of dibenzothiophene in various solvents.[2][3]

-

The van 't Hoff Equation: This model describes the temperature dependence of the equilibrium constant and can be applied to solubility data to estimate the apparent thermodynamic properties of dissolution. The equation is:

ln(x) = -ΔH_sol / (RT) + ΔS_sol / R

where ΔH_sol is the enthalpy of dissolution, ΔS_sol is the entropy of dissolution, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R. This allows for the calculation of the key thermodynamic parameters of the dissolution process.[9]

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with strict adherence to safety protocols.

-

This compound: This compound is classified as harmful if swallowed.[10] Avoid contact with skin and eyes, and prevent dust formation.[10] Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic. Consult the specific Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources and in a well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Visualizing Molecular Interactions

The solubility of this compound is governed by its interactions with the surrounding solvent molecules. The following diagram illustrates the key components of these interactions.

Caption: Solute-solvent interactions for this compound.

References

-

ResearchGate. (2025). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2014). Thermodynamic Models for Determination of the Solubility of Dibenzothiophene in Different Solvents at Temperatures from (278.15 to 328.15) K. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025). Thermodynamic models for determination of the solubility of dibenzothiophene in (methanol + acetonitrile) binary solvent mixtures. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Dibenzothiophene. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Journal of Chemical & Engineering Data. (2014). Thermodynamic Models for Determination of the Solubility of Dibenzothiophene in Different Solvents at Temperatures from (278.15 to 328.15) K. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2007). Study of Structural and Thermodynamic Properties for Polychlorinated Dibenzothiophenes by Density Functional Theory. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Dibenzothiophene Phase change data. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2020). Density functional theory calculations for electronic, optoelectronic and thermodynamic properties of dibenzothiophene metal complexes. Retrieved February 23, 2026, from [Link]

-

ScienceDirect. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (2018). Separation of Dibenzothiophene on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved February 23, 2026, from [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved February 23, 2026, from [Link]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Retrieved February 23, 2026, from [Link]

-

PMC. (2020). A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025). Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

Environmental Persistence of Alkylated Dibenzothiophenes: Mechanisms, Forensics, and Analysis

Topic: Environmental Persistence and Forensic Analysis of Alkylated Dibenzothiophenes Content Type: Technical Whitepaper Audience: Researchers, Environmental Forensic Scientists, and Toxicologists.

Executive Summary

Alkylated dibenzothiophenes (alkyl-DBTs) represent a critical class of polycyclic aromatic sulfur heterocycles (PASHs) found in crude oil and refined petroleum products. Unlike their parent compound, dibenzothiophene (DBT), alkylated homologs—specifically those substituted at the 4 and 6 positions—exhibit extraordinary environmental persistence. This resistance to oxidative and microbial degradation makes them invaluable biomarkers for oil spill source identification ("fingerprinting") and weathering analysis. This guide synthesizes the physicochemical drivers of this persistence, the specific metabolic blockades in microbial pathways, and the advanced analytical protocols required for their detection.

Physicochemical Drivers of Persistence

The persistence of alkyl-DBTs is not merely a function of their aromaticity but is governed by steric hindrance and hydrophobicity .

The "Steric Shield" Mechanism

The sulfur atom in the thiophene ring has two lone pairs of electrons, making it the primary site for electrophilic attack (e.g., oxidation to sulfoxide/sulfone).

-

Non-Hindered Isomers (e.g., 2,8-dimethyldibenzothiophene): The sulfur atom is accessible. Enzymes like DBT-monooxygenase (DszC) can easily approach and oxygenate the sulfur.

-

Hindered Isomers (e.g., 4,6-dimethyldibenzothiophene): Alkyl groups at the 4 and 6 positions create a physical blockade. This "steric shield" prevents the approach of catabolic enzymes and reactive oxygen species (ROS), rendering the molecule refractory to the standard "4S" biodesulfurization pathway.

Partitioning Coefficients (Log K_ow)

Alkylation increases lipophilicity. While DBT has a Log K_ow of approx. 4.38, C2-DBTs (dimethyldibenzothiophenes) exceed 5.5.

-

Implication: Higher sorption to soil organic matter and sediments.[1]

-

Result: Reduced bioavailability in the aqueous phase, limiting microbial access and extending environmental half-lives from weeks (for DBT) to years (for C3/C4-DBTs).

Biodegradation Pathways & Metabolic Blockades

Understanding the failure of biodegradation is key to explaining persistence. There are two primary bacterial pathways for DBT degradation: the Kodama Pathway (oxidative ring cleavage) and the 4S Pathway (sulfur-specific cleavage).

The Kodama Pathway (Ring Cleavage)

-

Mechanism: Involves dioxygenase attack on the benzene rings, leading to ring opening and the formation of water-soluble products (e.g., 3-hydroxy-2-formyl-benzothiophene).

-

Limitation: While less sensitive to sulfur hindrance, this pathway is often halted by alkyl substitution on the benzene rings, resulting in dead-end metabolites rather than mineralization.

The 4S Pathway (Sulfur-Specific)

-

Mechanism: Specific removal of sulfur as sulfite (

), leaving the carbon skeleton intact (producing hydroxybiphenyls). -

The Blockade: The enzyme DszC (monooxygenase) requires direct contact with the sulfur lone pairs. In 4,6-DMDBT, the methyl groups rotate to block this access, reducing reaction rates by orders of magnitude compared to DBT.

Visualization of Metabolic Pathways

The following diagram illustrates the divergence between the Kodama and 4S pathways and the specific inhibition points for alkyl-DBTs.

Caption: Comparison of Kodama and 4S biodegradation pathways. Note the critical blockage of DszC enzymatic attack by steric hindrance in 4,6-alkylated isomers.

Environmental Forensics: The Refractory Index

Because 4,6-substituted isomers degrade much slower than 1,4- or non-substituted isomers, the ratio between them changes predictably over time. This allows scientists to estimate the "age" of an oil spill.

Diagnostic Ratios

The following ratios are standard for evaluating weathering (biodegradation and photo-oxidation):

| Diagnostic Ratio | Formula | Interpretation |

| D2/P2 | Source Ratio. Both are C2-alkylated, but DBTs are generally more resistant to biodegradation than phenanthrenes. An increasing ratio suggests advanced weathering. | |

| Isomer Stability (MDR) | Weathering Ratio. 4-MDBT is sterically hindered; 1-MDBT is not. As weathering progresses, 1-MDBT degrades faster, causing this ratio to increase . | |

| Refractory Index | High Persistence. 4,6-DMDBT is the most recalcitrant. A high index indicates severely weathered oil. |

Analytical Protocol: Isomer-Specific Determination

Quantifying specific alkyl isomers requires high chromatographic resolution to separate the 4,6-substituted congeners from their co-eluting isomers.

Methodology: GC-MS/MS (Triple Quadrupole)

Rationale: Single quadrupole MS (SIM mode) often suffers from matrix interferences in complex sediment extracts. MS/MS (SRM mode) provides the necessary selectivity.

Step-by-Step Workflow:

-

Extraction:

-

Solid samples (sediment): Pressurized Liquid Extraction (PLE) or Soxhlet with Dichloromethane (DCM)/Acetone (1:1).

-

Aqueous samples: Solid Phase Extraction (SPE) using C18 cartridges.

-

-

Fractionation (Cleanup):

-

Use a Silica Gel/Alumina column.

-

Elute Saturates (F1) with Hexane.[2]

-

Elute Aromatics/PASHs (F2) with DCM/Hexane (1:3). This is the target fraction.

-

-

Instrumental Analysis:

-

System: GC-MS/MS (e.g., Agilent 7010 or Thermo TSQ).

-

Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Note: A 60m column is recommended for better isomer separation.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

-

MS/MS Transitions (SRM):

| Analyte Group | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| DBT (Parent) | 184 | 152 | 35 |

| C1-DBTs | 198 | 165 | 30 |

| C2-DBTs | 212 | 197 | 25 |

| C3-DBTs | 226 | 211 | 25 |

Analytical Workflow Diagram

Caption: Analytical workflow for the isolation and quantification of alkyl-DBTs from environmental matrices.

Toxicological Implications[3][4][5]

While often discussed in the context of forensics, the persistence of alkyl-DBTs carries significant toxicological weight.

-

Bioaccumulation: The high Log K_ow (>5.5) of C2- and C3-DBTs drives bioconcentration in lipid-rich tissues of aquatic organisms.

-

AhR Activation: Like other PAHs, alkyl-DBTs are agonists for the Aryl Hydrocarbon Receptor (AhR). Upon binding, they induce CYP1A enzymes. However, because they are resistant to metabolism (Section 3), they can cause prolonged AhR activation, leading to chronic toxicity, including embryotoxicity in fish (blue sac disease).

-

Phototoxicity: Alkyl-DBTs absorb UV light and can generate reactive oxygen species (ROS) in vivo, significantly amplifying their toxicity to transparent larvae in shallow waters.

References

-

Wang, Z., & Fingas, M. F. (2003). Development of oil hydrocarbon fingerprinting and identification techniques. Marine Pollution Bulletin. Link

-

Kodama, K., et al. (1973). Microbial conversion of petro-sulfur compounds: Isolation and identification of products from dibenzothiophene. Agricultural and Biological Chemistry. Link

-

Xu, P., et al. (2006). Microbial desulfurization of gasoline and diesel fuels.[3] Current Opinion in Microbiology. Link

-

Douglas, G. S., et al. (1996). The use of chemical fingerprinting analysis to identify the source of petroleum in the environment.[4][5][6][7] Environmental Forensics. Link

-

Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. Link

Sources

- 1. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for Dibenzothiophene (CASRN 132-65-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bio-catalytic degradation of dibenzothiophene (DBT) in petroleum distillate (diesel) by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Screening and validation of new diagnostic ratios of dibenzothiophenes and fluorenes for identification of seriously weathered oil spills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

crystal packing and x-ray diffraction of 2,6-dimethyldibenzothiophene

An In-Depth Technical Guide to the Prospective Crystal Packing and X-ray Diffraction Analysis of 2,6-Dimethyldibenzothiophene

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal packing and X-ray diffraction of this compound, a molecule of interest in materials science and pharmaceutical research. As of the date of this publication, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive, forward-looking framework for researchers aiming to elucidate this structure. We present a detailed, field-proven workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, we offer an expert analysis of the anticipated molecular geometry, intermolecular interactions, and crystal packing motifs, drawing upon established principles of physical organic chemistry and comparative analysis with structurally related dibenzothiophene derivatives. This document is intended to serve as a complete roadmap for the successful crystallographic characterization of this compound.

Introduction: The Significance of this compound and the Knowledge Gap

Dibenzothiophene and its substituted analogues are a well-established class of polycyclic aromatic sulfur heterocycles.[1] These compounds are not only significant as persistent components in fossil fuels but also serve as valuable scaffolds in the development of organic semiconductors, pharmaceuticals, and other advanced materials. The precise three-dimensional arrangement of molecules in the solid state, known as crystal packing, dictates many of the material's bulk properties, including solubility, melting point, stability, and charge transport characteristics.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of crystalline materials.[2] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.[3] For a molecule like this compound, understanding its crystal structure is paramount for rational drug design, materials engineering, and for expanding our fundamental knowledge of structure-property relationships in this class of compounds.

Despite its relevance, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals an absence of the crystal structure of this compound as a discrete entity.[2][4][5] This guide is designed to fill this knowledge gap by providing a comprehensive, expert-driven protocol for its crystallographic determination and analysis.

Proposed Workflow for the Crystallographic Analysis of this compound

The successful elucidation of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow is a self-validating system designed to take the researcher from synthesis to a fully refined crystal structure.

Figure 1: Proposed workflow for the crystallographic analysis of this compound.

Phase 1: Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure, well-characterized compound.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route can be adapted from established methods for related dibenzothiophenes. One such approach involves the cyclization of a substituted biphenyl precursor.

-

Step 1: Suzuki Coupling. Couple 2-bromo-5-methylthiophene with 4-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Step 2: Oxidative Cyclization. The resulting 2-(4-methylphenyl)-5-methylthiophene is then subjected to an oxidative cyclization using a strong oxidizing agent, such as iron(III) chloride, to form the dibenzothiophene core.

-

Step 3: Purification. The crude product should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/dichloromethane gradient) to achieve high purity (>99%).

-

Step 4: Characterization. The purified product must be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Phase 2: Crystallization

The growth of high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.[6]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Begin by dissolving small amounts (5-10 mg) of purified this compound in a range of solvents (0.5-1.0 mL) with varying polarities (see Table 1). Gentle warming may be necessary to achieve dissolution.

-

Crystallization Techniques:

-

Slow Evaporation: Leave the filtered solutions in loosely capped vials in a vibration-free environment.

-

Slow Cooling: For solvents where solubility is significantly temperature-dependent, heat the saturated solution and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble.

-

-

Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges, ideally between 0.1 and 0.3 mm in each dimension. Mount the selected crystal on a suitable goniometer head.

| Solvent Class | Examples | Rationale |

| Non-polar | Hexane, Toluene | Like-dissolves-like principle for an aromatic molecule. |

| Moderately Polar | Dichloromethane, Ethyl Acetate | May provide a good balance of solubility for slow crystal growth. |

| Polar Aprotic | Acetone, Acetonitrile | Can induce crystallization through a change in solvent environment. |

| Alcohols | Methanol, Ethanol, Isopropanol | Potential for weak hydrogen bonding interactions to influence packing. |

Table 1: Suggested solvents for crystallization screening of this compound.

Phase 3: Single-Crystal X-ray Diffraction

Modern diffractometers have largely automated the data collection process, but a sound understanding of the underlying principles is crucial for obtaining high-quality data.[7]

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is suitable.

-

Data Collection:

-

Mount the crystal and cool it to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion.

-

Perform an initial series of frames to determine the unit cell parameters and Bravais lattice.

-

Collect a full sphere of diffraction data using a strategy of ω and φ scans to ensure high completeness and redundancy.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Apply corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., multi-scan) should also be applied.

-

-

Structure Solution and Refinement:

-

Determine the space group from the systematic absences in the reflection data.

-

Solve the structure using direct methods or charge-flipping algorithms (e.g., using the SHELXT program). This will provide an initial model of the molecule.

-

Refine the structural model against the experimental data using a full-matrix least-squares algorithm (e.g., using SHELXL). This involves refining atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

-

Locate hydrogen atoms in the difference Fourier map and refine them with appropriate constraints.

-

Anticipated Structural Features and Crystal Packing

While the definitive structure is yet to be determined, we can make expert predictions based on the known structures of related molecules.

Molecular Geometry

The dibenzothiophene core is expected to be largely planar. The C-S bond lengths within the thiophene ring should be in the range of 1.72-1.78 Å, and the C-S-C bond angle is anticipated to be around 90-92°. The methyl groups will be attached to the benzene rings, and their C-C bond lengths will be typical for sp²-sp³ carbon bonds (~1.51 Å).

| Parameter | Expected Value | Reference/Analogue |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules |

| Space Group | P2₁/c, P-1, or Pbca | Centrosymmetric space groups are common for achiral molecules |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Dependent on the packing efficiency and symmetry |

| Unit Cell Volume | ~1000 - 1400 ų | Estimated based on molecular volume |

Table 2: Predicted crystallographic parameters for this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by non-covalent interactions. The positioning of the methyl groups at the 2 and 6 positions is crucial. Unlike the 4,6-isomer where methyl groups sterically hinder interactions with the sulfur atom, the 2,6-substitution pattern leaves the sulfur lone pairs more accessible and the molecular profile more elongated.

We anticipate the following key interactions:

-

π-π Stacking: The planar aromatic cores are likely to engage in offset π-π stacking interactions, with inter-planar distances of approximately 3.4-3.8 Å. This is a common and significant stabilizing interaction in aromatic crystals.

-

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can act as weak hydrogen bond donors to the π-systems of adjacent molecules.

-

C-H···S Interactions: Weak hydrogen bonds between aromatic or methyl C-H groups and the sulfur atom of a neighboring molecule are also possible.

The overall packing motif is likely to be a herringbone or a slipped-stack arrangement, driven by the optimization of these van der Waals and electrostatic interactions to achieve a dense and stable crystal lattice.

Conclusion and Outlook

This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis, crystallization, and complete crystallographic characterization of this compound. While the definitive crystal structure remains to be determined, the detailed protocols and expert analysis presented herein offer a clear path forward for researchers in the field. The elucidation of this structure will not only fill a significant gap in the structural chemistry of dibenzothiophenes but will also provide crucial insights for the rational design of new materials and pharmaceutical compounds based on this important molecular scaffold. The data and methodologies outlined in this whitepaper are designed to ensure a successful outcome, culminating in a high-quality, publishable, and depositable crystal structure.

References

- Bhanuchandra, M.; Yorimitsu Hideki. "Dibenzothiophene 5,5-dioxide". Encyclopedia of Reagents for Organic Synthesis.

-

Cambridge Crystallographic Data Centre. "Cambridge Structural Database". [Link]

- Gates, B.C.; Topsøe, Henrik. "Reactivities in Deep Catalytic Hydrodesulfurization: Challenges, Opportunities, and the Importance of 4-Methyldibenzothiophene and 4,6-Dimethyldibenzothiophene". Polyhedron, 1997, 16(18), pp. 3213-3217.

- Groom, C.R., Bruno, I.J., Lightfoot, M.P. and Ward, S.C. "The Cambridge Structural Database".

- Ho, Teh C. "Deep HDS of Diesel Fuel: Chemistry and Catalysis".

- Kennard, O., Watson, D.G., Allen, F.H., Isaacs, N.W., Motherwell, W.D.S., Pettersen, R.C. and Town, W.G. "Cambridge Crystallographic Data Centre. I. Bibliographic File".

- Klemm, L. H.; Karchesy, Joseph J. "The Insertion and Extrusion of Heterosulfur Bridges. VIII. Dibenzothiophene from Biphenyl and Derivatives". Journal of Heterocyclic Chemistry, 1978, 15(4), pp. 561-563.

- Massa, W.

- Mueller, P., Herbst-Irmer, R., Spek, A.L., Schneider, T.R. and Sawaya, M.R. "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL". Oxford University Press, 2006.

- Sato, Kazuhiko; Hyodo, Mamoru; Aoki, Masao; Zheng, Xiao-Qi; Noyori, Ryoji. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halide-Free Conditions". Tetrahedron, 2001, 57(13), pp. 2469-2476.

- Song, Chunshan; Ma, Xiaoliang. "New Design Approaches to Ultra-Clean Diesel Fuels by Deep Desulfurization and Deep Dearomatization". Applied Catalysis B: Environmental, 2003, 41(1-2), pp. 207-238.

- Waldecker, Bernd; Kafuta, Kevin; Alcarazo, Manuel. "Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate". Organic Syntheses, 2019, 96, pp. 258-276.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cambridge Structural Database | re3data.org [re3data.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4,6-Dimethyldibenzothiophene - Wikipedia [en.wikipedia.org]

Methodological & Application

synthesis protocols for 2,6-dimethyldibenzothiophene standards

Application Note: High-Purity Synthesis of 2,6-Dimethyldibenzothiophene (2,6-DMDBT)

Executive Summary & Strategic Rationale

The synthesis of This compound (2,6-DMDBT) represents a critical challenge in the production of analytical reference standards.[1] Unlike its symmetric congeners (2,8-DMDBT or the refractory 4,6-DMDBT), the 2,6-isomer possesses a "mixed" steric architecture: one methyl group is located in the distal position (C2), while the other resides in the bay region (C6), adjacent to the sulfur atom.[1]

This asymmetry makes 2,6-DMDBT a vital internal standard for resolving complex polycyclic aromatic sulfur heterocycles (PASHs) in chromatography.[1][2][3] It serves as a unique retention time marker that bridges the elution gap between non-hindered and sterically hindered isomers, essential for validating hydrodesulfurization (HDS) protocols and environmental persistence studies.

Technical Challenge: Direct electrophilic substitution of dibenzothiophene yields a mixture of isomers (predominantly 2,8- and 2,4-). Therefore, a rational, regioselective synthesis via a biaryl sulfide precursor is required to guarantee the structural integrity of the standard.[1]

Structural Logic & Retrosynthetic Analysis

To ensure the production of the specific 2,6-isomer, we cannot rely on random methylation.[1] We must employ a "Pre-positioned Scaffold" approach.[1][2][3]

-

Numbering Convention:

-

Retrosynthesis:

Figure 1: Retrosynthetic pathway designed to enforce 2,6-regiochemistry.[1][2][3]

Detailed Synthesis Protocols

Phase 1: Synthesis of the Precursor (2-methyl-4'-methyldiphenyl sulfide)

Objective: Create the asymmetric sulfide backbone with high yield and no scrambling of methyl positions.

Reagents:

-

4-Methylbenzenethiol (p-Thiocresol) [CAS: 106-45-6][1][2][3]

-

Tris(dibenzylideneacetone)dipalladium(0) (

)[1][2]

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Charge Reagents: Add

(1.0 mol%) and Xantphos (2.0 mol%). Add 1,4-Dioxane (10 mL/mmol) and stir for 5 minutes to pre-form the catalyst complex (solution turns dark purple/red). -

Substrate Addition: Add 2-Iodotoluene (1.0 equiv) and 4-Methylbenzenethiol (1.05 equiv).

-

Base Addition: Add DIPEA (2.0 equiv) via syringe.

-

Reaction: Heat the mixture to reflux (100°C) for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 95:5). The product (sulfide) is usually less polar than the thiol.[1]

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1][3] Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica Gel, 100% Hexanes).

Phase 2: Regioselective Cyclization to 2,6-DMDBT

Objective: Close the ring to form the thiophene core.[1] Mechanism: Palladium-catalyzed intramolecular C-H activation.[1][2][3] The 2-methyl ring forces cyclization at the only available ortho position (C6 relative to sulfide), creating the "Bay" methyl.[1] The 4-methyl ring cyclizes at either ortho position (equivalent), creating the "Distal" methyl.[1]

Reagents:

Protocol:

-

Setup: In a pressure tube or heavy-walled flask, dissolve the sulfide precursor in DMAc (0.1 M concentration).

-

Catalyst Addition: Add

, -

Deoxygenation: Sparge the solution with Argon for 15 minutes. This is critical to prevent combustion or side-oxidation of methyl groups.[1][2][3]

-

Heating: Seal the vessel and heat to 130°C for 16–24 hours.

-

Note: The reaction mixture will turn black as Ag(I) reduces to Ag(0).[1]

-

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water.[1][2][3] Filter through Celite.[1][2][3] Wash the organic layer with Brine (3x) to remove DMAc.[1][3] Dry over

.[1][2][3] -

Purification (The Critical Step):

-

The crude will contain traces of unreacted sulfide and potentially trace triphenylene derivatives if overheating occurred.[1][3]

-

Method: Flash Chromatography using Hexane:Dichloromethane (98:2) .[1][2][3]

-

Recrystallization: Final purification should be performed by recrystallization from Methanol/Chloroform to achieve HPLC-grade purity (>99.5%).[1][2][3]

-

Analytical Validation (Self-Validating System)

To confirm you have synthesized 2,6-DMDBT and not the symmetric 2,8- or 4,6- isomers, you must validate using NMR symmetry analysis.[1][2]

Data Comparison Table:

| Feature | 2,6-DMDBT (Target) | 2,8-DMDBT (Common Impurity) | 4,6-DMDBT (Refractory) |

| Symmetry | C1 (Asymmetric) | C2v (Symmetric) | C2v (Symmetric) |

| Methyl Signals (1H NMR) | Two distinct singlets (approx.[1][2][3] | One singlet (Integration 6H) | One singlet (Integration 6H) |

| Aromatic Protons | 6 distinct signals | 3 distinct signals (simplified) | 3 distinct signals (simplified) |

| GC Elution Order | Intermediate | Late Eluting | Early Eluting (due to steric bulk) |

1H NMR Diagnostic (400 MHz, CDCl3):

-

Look for the Bay Methyl (C6) : It will be slightly deshielded/shifted compared to the Distal Methyl (C2) due to the proximity to the sulfur lone pairs and the ring current effects in the bay region.[1]

-

Validation Pass Criteria: Presence of exactly two methyl peaks of equal integration (3H each) and lack of symmetry in the aromatic region.[1]

Application in HDS & Environmental Analysis

The 2,6-DMDBT standard is specifically used to calculate the Steric Index of desulfurization catalysts.[1]

Figure 2: The role of 2,6-DMDBT as an intermediate steric probe. The "Bay" methyl (C6) hinders one approach vector to the sulfur, while the "Distal" methyl (C2) has negligible steric impact.[1]

Protocol for Standard Preparation:

-

Stock Solution: Dissolve 10.0 mg of purified 2,6-DMDBT in 10 mL of Toluene (1000 ppm).

-

Working Standard: Dilute to 10 ppm in n-Hexane for GC-SCD (Sulfur Chemiluminescence Detection) calibration.

-

Storage: Amber vials at 4°C. Stable for >12 months.

References

-

Ma, X., Sano, Y., Sun, M., & Song, C. (2003). "Adsorptive desulfurization of diesel fuel over a metal-organic framework."[1][2][3] Separation and Purification Technology. (Context: HDS reactivity and isomer separation).

-

Gronowitz, S. (Ed.).[1][2][3] (1991).[1][2][3] Thiophene and Its Derivatives. Wiley-Interscience.[1][2][3] (Context: General heterocyclic synthesis and numbering).

-

Campo, M., et al. (2002).[1][3] "Pd-Catalyzed Intramolecular Biaryl Coupling for the Synthesis of Dibenzothiophenes." Journal of Organic Chemistry. (Context: The oxidative cyclization methodology).

-

NIST Chemistry WebBook. "Dibenzothiophene, 2,6-dimethyl-."[1][2][3] (Context: Mass spectral data for validation). [1][2]

-

Gates, B. C., & Topsoe, H. (1997).[3] "Reactivities of Deep Hydrodesulfurization of Dibenzothiophenes." Polyhedron.[1][2][3] (Context: Reactivity hierarchy of 4,6 vs 2,6 isomers).

Disclaimer: This protocol involves the use of hazardous chemicals (palladium catalysts, organic solvents).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1][3]

Sources

- 1. Dibenzothiophene [webbook.nist.gov]

- 2. Dibenzothiophene [webbook.nist.gov]

- 3. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for the Oxidative Desulfurization (ODS) of 2,6-Dimethyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Dibenzothiophenes

The removal of sulfur-containing compounds from fuels and chemical feedstocks is a critical process in various industries, driven by environmental regulations and the need to prevent catalyst poisoning in downstream applications. While hydrodesulfurization (HDS) is the conventional method, it is notoriously inefficient for removing sterically hindered aromatic sulfur compounds like dibenzothiophene (DBT) and its alkylated derivatives.[1] Among these, 2,6-dimethyldibenzothiophene (2,6-DMDBT) presents a unique challenge. The methyl groups at the 2 and 6 positions, while not directly adjacent to the sulfur atom as in the more commonly studied 4,6-DMDBT, still contribute to the molecule's recalcitrance to conventional desulfurization methods.

Oxidative desulfurization (ODS) has emerged as a promising alternative that operates under milder conditions and can effectively target these refractory sulfur compounds.[1][2] This process involves the oxidation of the sulfur atom to a more polar sulfoxide and subsequently to a sulfone, which can then be easily removed by solvent extraction or adsorption.[1][3] This document provides a detailed guide to the mechanisms, experimental protocols, and analytical considerations for the ODS of this compound, drawing upon established principles for related sterically hindered molecules.

Part 1: Mechanistic Insights into the Oxidative Desulfurization of this compound

The fundamental mechanism of ODS for 2,6-DMDBT, analogous to other dibenzothiophenes, proceeds through a two-step oxidation of the sulfur atom. The electron density of the sulfur atom in dibenzothiophenes makes it susceptible to electrophilic attack by an oxidant.

Step 1: Oxidation to this compound-S-oxide (Sulfoxide)

The initial and often rate-limiting step is the oxidation of the sulfide to a sulfoxide. This is typically achieved using an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a catalyst. The catalyst, often a transition metal complex or a polyoxometalate, activates the oxidant to form a highly reactive oxidizing species. This species then attacks the sulfur atom of the 2,6-DMDBT molecule.

Step 2: Oxidation to this compound-S,S-dioxide (Sulfone)

The intermediate sulfoxide is subsequently oxidized to the corresponding sulfone. This second oxidation step is generally faster than the first. The resulting this compound sulfone is a highly polar molecule, rendering it readily separable from the non-polar hydrocarbon matrix.

The reactivity in ODS is influenced by both the electron density at the sulfur atom and steric hindrance around it. While the methyl groups in 2,6-DMDBT are not in the immediate vicinity of the sulfur atom, they can still influence the molecule's interaction with the catalyst's active sites. The overall reactivity of different sulfur compounds in ODS generally follows the order of their electron density, though steric hindrance can alter this trend.[2][4][5]

Catalytic Systems and Oxidants

A variety of catalytic systems have been developed for the ODS of dibenzothiophenes, many of which are applicable to the 2,6-isomer. Common choices include:

-

Polyoxometalates (POMs): These are highly efficient catalysts, such as those based on molybdenum and tungsten, and can be used in homogeneous or heterogeneous systems.[4][5]

-

Molybdenum-based Catalysts: Supported molybdenum oxides are effective for the oxidation of sterically hindered DBTs.[6]

-

Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable active sites, showing promise in ODS applications.[1]

-

Titanium-containing Zeolites: Materials like Ti-HMS have demonstrated high catalytic activity for the oxidation of dimethylated dibenzothiophenes.[7]

Hydrogen peroxide (H₂O₂) is the most commonly used oxidant due to its environmental benignity, as its primary byproduct is water. [1]

Below is a diagram illustrating the generalized oxidative desulfurization pathway for this compound.

Caption: Generalized ODS pathway for this compound.

Part 2: Experimental Protocols for ODS of this compound

This section provides a detailed, step-by-step protocol for the catalytic oxidative desulfurization of this compound in a model fuel. This protocol is adapted from established methods for other sterically hindered dibenzothiophenes.[3]

Protocol 1: Catalytic Oxidative Desulfurization

Materials:

-

This compound (2,6-DMDBT)

-

Model fuel (e.g., n-octane or n-dodecane)

-

Catalyst (e.g., molybdenum oxide supported on alumina, MoO₃/Al₂O₃)

-

Hydrogen peroxide (30% aqueous solution)

-

Extraction solvent (e.g., acetonitrile or N,N-dimethylformamide)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-specific detector.

Procedure:

-

Preparation of Model Fuel: Prepare a stock solution of 2,6-DMDBT in the chosen model fuel at a known concentration (e.g., 500 ppm sulfur).

-

Reaction Setup: In a round-bottom flask, add a specific volume of the model fuel (e.g., 20 mL). Add the catalyst (the optimal catalyst loading should be determined experimentally, typically in the range of 1-5 wt% relative to the model fuel).

-

Initiation of Reaction: Place the flask on a magnetic stirrer with a hotplate and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 60-80°C).

-

Addition of Oxidant: Once the reaction temperature is stable, add the hydrogen peroxide solution. The molar ratio of H₂O₂ to sulfur is a critical parameter and should be optimized (a common starting point is a 4:1 molar ratio).

-

Reaction Monitoring: Allow the reaction to proceed for a set period (e.g., 1-4 hours). Samples of the oil phase can be taken at regular intervals to monitor the progress of the reaction by GC analysis.

-

Reaction Quenching and Product Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the entire mixture to a separatory funnel.

-

Solvent Extraction: Add an equal volume of the extraction solvent (e.g., acetonitrile) to the separatory funnel. Shake the funnel vigorously for several minutes and then allow the layers to separate. The polar sulfone product will partition into the extraction solvent phase.

-

Separation and Drying: Carefully separate the two layers. Collect the non-polar (fuel) phase. The extraction can be repeated with fresh solvent to ensure complete removal of the sulfone. Dry the fuel phase over anhydrous sodium sulfate.

-

Analysis: Analyze the treated fuel phase by GC to determine the final concentration of 2,6-DMDBT and calculate the desulfurization efficiency. The extraction phase can also be analyzed to identify and quantify the this compound sulfone.

Data Presentation: ODS of Dibenzothiophene Derivatives

The following table summarizes typical reaction conditions and outcomes for the ODS of various dibenzothiophene derivatives, providing a comparative context for the expected behavior of 2,6-DMDBT.

| Sulfur Compound | Catalyst | Oxidant | Temperature (°C) | Time (h) | Sulfur Removal (%) | Reference |

| Dibenzothiophene (DBT) | MgAl-PMo₁₂ | H₂O₂ | 60 | 2 | ~100 | [4] |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Ti-HMS | H₂O₂ | 60 | 3 | ~90 | [7] |

| Dibenzothiophene (DBT) | {Mo₁₃₂}/AC | H₂O₂ | Room Temp | - | >99.5 | [8] |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | CoFe₂O₄ | PMS | - | - | Lower than DBT | [2] |

Part 3: Experimental Workflow and Analytical Considerations

A robust experimental workflow is crucial for obtaining reliable and reproducible results in ODS studies. The following diagram outlines a typical workflow from catalyst preparation to final analysis.

Caption: A typical experimental workflow for ODS of 2,6-DMDBT.

Analytical Methods

Accurate monitoring of the ODS reaction requires reliable analytical techniques.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is commonly used to quantify the concentration of 2,6-DMDBT in the model fuel before and after the reaction. A sulfur-specific detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), can provide higher sensitivity and selectivity.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the reaction products, primarily the this compound sulfone, in the extraction solvent.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of both the parent sulfur compound and its oxidized products.

Conclusion

The oxidative desulfurization of this compound represents a viable and effective method for its removal from hydrocarbon streams. While specific literature on the 2,6-isomer is limited, the well-established principles of ODS for other sterically hindered dibenzothiophenes provide a strong foundation for developing successful experimental strategies. The key to efficient ODS of 2,6-DMDBT lies in the appropriate selection of a catalytic system and the optimization of reaction parameters to overcome the steric challenges posed by the methyl substituents. The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for researchers and professionals working in this critical area of chemical science.

References

- Oxidative desulfurization catalyzed by magnetically recoverable CoFe₂O₄ nano-particles. (2024). Journal of Environmental Chemical Engineering, 12(4), 112930.

- Zhang, J., Wang, A., Li, X., & Ma, X. (2013). Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as catalysts. Molecules, 18(11), 13689-13703.

- Experimental and Theoretical Density Functional Theory Approaches for Desulfurization of Dibenzothiophene from Diesel Fuel with Imidazole-Based Heteropolyacid Catalysts. (2021). ACS Omega, 6(19), 12696-12705.

- Mechanism of oxidative desulfurization reaction of dibenzothiophene (DBT) using carboxylic acid. (n.d.).

- Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability. (2024). RSC Advances, 14(36), 26033-26044.

- Lee, M. K., Senius, J. D., & Grossman, M. J. (1995). Sulfur-Specific Microbial Desulfurization of Sterically Hindered Analogs of Dibenzothiophene. Applied and Environmental Microbiology, 61(12), 4362-4366.

- Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature. (2018). New Journal of Chemistry, 42(13), 10834-10842.

- IRANIAN JOURNAL OF CATALYSIS Catalytic oxidative desulfurization of dibenzothiophene by heterogeneous M2+/Al-layered double hydr. (n.d.).

- Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type ca. (2010). Green Chemistry, 12(11), 1873-1876.

- Oxidative desulfurization of dibenzothiophene with hydrogen peroxide catalyzed by selenium(IV)-containing peroxotungstate. (2011).

- Wang, Y., Chen, J., & Yin, Y. (2007). Oxidative Desulphurization of 4,6-Dimethyldibenzothiophene with Hydrogen Peroxide over Ti-HMS. Energy & Fuels, 21(3), 1415-1419.

- Sulfur-Specific Microbial Desulfurization of Sterically Hindered Analogs of Dibenzothiophene. (1995).

- Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry. (2019). Catalysis Science & Technology, 9(23), 6696-6707.

- Sulfone synthesis by oxid

- Synthetic scheme for obtaining dibenzothiophene sulfones 64a–c. (n.d.).

- Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology. (2022). ACS Omega, 7(19), 16553-16562.

- Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts. (2013). Molecules, 18(11), 13689-13703.

- 4,6-Dimethyldibenzothiophene. (n.d.). Wikipedia.

- Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene. (2013). Dalton Transactions, 42(30), 10857-10866.

- Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using Tungsten (VI) Oxide. (2013). ScholarWorks @ UTRGV.

- Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. (2003). New Journal of Chemistry, 27(6), 984-988.

- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound. (n.d.).

Sources

- 1. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative desulfurization catalyzed by magnetically recoverable CoFe<sub>2</sub>O<sub>4</sub> nano-particles - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst [(C18H37)2N(CH3)2]5[IMo6O24] - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for Photocatalytic Degradation of 2,6-Dimethyldibenzothiophene

Introduction: The Challenge of Recalcitrant Sulfur Compounds

Sulfur-containing aromatic hydrocarbons, such as 2,6-dimethyldibenzothiophene (2,6-DMDBT), are persistent environmental pollutants originating from crude oil and its refined products. These compounds are notoriously difficult to remove using conventional hydrodesulfurization (HDS) methods due to the steric hindrance caused by the methyl groups adjacent to the sulfur atom.[1] This resistance to degradation necessitates the development of advanced oxidation processes (AOPs), among which photocatalysis has emerged as a promising and environmentally benign alternative.[2]

Photocatalysis utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate highly reactive oxygen species (ROS) capable of degrading a wide range of organic pollutants.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of photocatalytic techniques to the degradation of 2,6-DMDBT, targeting researchers, scientists, and professionals in drug development and environmental remediation.

Part 1: Foundational Principles of Photocatalysis

The core of photocatalysis lies in the electronic properties of a semiconductor material, commonly a metal oxide like titanium dioxide (TiO₂). When a photon with energy equal to or greater than the semiconductor's band gap strikes its surface, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺).

These charge carriers are the primary drivers of the degradation process. The photogenerated holes are powerful oxidizing agents themselves, while the electrons can react with adsorbed oxygen to produce superoxide radicals (•O₂⁻). Both holes and superoxide radicals can further react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH), which are non-selective and potent oxidizing agents.[5][6]

The electron-donating methyl groups in 2,6-DMDBT increase the electron density around the sulfur atom, making it more susceptible to attack by these electrophilic radicals compared to unsubstituted dibenzothiophene (DBT).[1] The degradation typically proceeds through sequential oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone, followed by cleavage of the C-S bonds and eventual mineralization to CO₂, H₂O, and sulfate ions.[1][7]

Part 2: Selecting and Characterizing the Photocatalyst

The choice of photocatalyst is paramount to the efficiency of the degradation process. While TiO₂ is a widely used and effective photocatalyst, its large band gap restricts its activity to the UV region of the electromagnetic spectrum.[8] To harness the more abundant visible light from the sun, various modifications and alternative materials have been developed.

Common Photocatalysts and Modifications

-

Titanium Dioxide (TiO₂): A benchmark photocatalyst due to its high stability, low cost, and non-toxicity.[3]

-

Doped TiO₂: Doping with non-metals like nitrogen can introduce new energy levels within the band gap, enabling visible light absorption.[9] Metal doping, for instance with silver (Ag), can enhance charge separation and reduce electron-hole recombination.[10]

-

"Black" TiO₂: Created through reduction methods, these materials have surface disorders and defects (like Ti³⁺ ions) that enhance visible light absorption and photocatalytic activity.[11]

-

Composite Photocatalysts: Combining different semiconductors to form heterojunctions, such as ZnO–CuInS₂–ZnS, can improve charge separation and broaden the light absorption spectrum.[5][6] Integration with materials like carbon quantum dots can further enhance performance.[5]

Essential Catalyst Characterization Techniques

A thorough characterization of the photocatalyst is crucial for understanding its properties and performance.

| Characterization Technique | Information Gained |

| X-ray Diffraction (XRD) | Crystalline phase, crystallite size, and lattice structure.[9] |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology, particle size, and microstructure.[9][12] |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Light absorption properties and band gap energy.[9] |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution.[13] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the constituent elements.[9] |

| Photoluminescence (PL) Spectroscopy | Efficiency of charge carrier separation (lower intensity suggests better separation).[5] |

Part 3: Experimental Protocols for Photocatalytic Degradation

This section provides a detailed, step-by-step protocol for a typical photocatalytic degradation experiment of 2,6-DMDBT.

Materials and Reagents

-

This compound (2,6-DMDBT)

-

Photocatalyst (e.g., TiO₂, N-doped TiO₂)

-

Solvent (e.g., isooctane, n-octane, or an aqueous solution with a surfactant if needed to increase solubility)[7][12]

-

High-purity water

-

Acetonitrile (for HPLC analysis)

-

Internal standard (for GC analysis, if required)

-

Gases: Air or pure oxygen

Equipment

-

Photoreactor (batch reactor with a quartz window is common)[3]

-

Light source (e.g., UV lamp, visible light lamp, or solar simulator)

-

Magnetic stirrer or overhead stirrer[3]

-

Gas flow meter and controller

-

Syringes and syringe filters (for sample collection)

-

Analytical instrumentation (HPLC or GC-MS)

Experimental Workflow Diagram

Caption: Experimental workflow for the photocatalytic degradation of 2,6-DMDBT.

Step-by-Step Protocol

-

Preparation of the Reaction Suspension:

-

Adsorption-Desorption Equilibrium:

-

Seal the reactor and place it on a magnetic stirrer.

-

Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to allow the 2,6-DMDBT to reach adsorption-desorption equilibrium with the catalyst surface. This is a critical step to differentiate between removal by adsorption and actual photocatalytic degradation.

-

Take an initial sample (t=0) at the end of this period.

-

-

Initiation of the Photocatalytic Reaction:

-

Sample Collection and Preparation:

-

At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1-2 mL) of the suspension using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove the photocatalyst particles and quench the reaction.

-

Transfer the filtered sample to a vial for analysis.

-